Tiazofurin adenine dinucleotide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

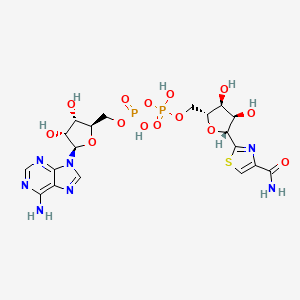

Tiazofurin adenine dinucleotide (TAD) is the active metabolite of the prodrug tiazofurin, a synthetic C-nucleoside with antitumor activity. TAD is structurally analogous to nicotinamide adenine dinucleotide (NAD), where the nicotinamide moiety is replaced by thiazole-4-carboxamide (Figure 1) . Its mechanism of action involves potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis. By non-competitively binding to the NAD cofactor site of IMPDH (Ki ≈ 2 × 10⁻⁷ M), TAD depletes intracellular GTP pools, halting cancer cell proliferation .

TAD synthesis occurs in two steps: (1) phosphorylation of tiazofurin to its monophosphate (TrMP) by adenosine kinase or nicotinamide ribonucleoside kinase, and (2) conjugation with AMP via nicotinamide mononucleotide adenylyltransferase (NMNAT) . Resistance to TAD is linked to reduced NMNAT activity and increased degradation by phosphodiesterases, limiting its intracellular accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tiazofurin adenine dinucleotide involves the conversion of tiazofurin to its active form through a series of enzymatic steps. The key enzyme involved is nicotinamide/nicotinic acid mononucleotide adenylyltransferase, which catalyzes the adenylation of tiazofurin nucleotide . The reaction conditions typically involve the use of purified enzyme preparations and specific cofactors to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of microorganisms engineered to express the necessary enzymes, followed by extraction and purification of the compound. The use of bioreactors and optimized fermentation conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tiazofurin adenine dinucleotide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its role in redox reactions, where it acts as a coenzyme in the transfer of electrons .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may produce reduced forms. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

Scientific Research Applications

-

Cancer Therapy

- Antitumor Activity : Tiazofurin adenine dinucleotide has been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate that it is particularly effective in inhibiting the growth of human lung cancer cells, with colony survival rates dropping below 1.5% at pharmacologically relevant concentrations .

- Clinical Trials : The compound has been evaluated in clinical settings for its efficacy in treating acute nonlymphocytic leukemia and chronic granulocytic leukemia. The concentration of this compound in neoplastic cells serves as a biomarker for sensitivity to treatment and potential emergence of drug resistance .

-

Biochemical Research

- Enzyme Kinetics : this compound is utilized as a model compound to study redox reactions and enzyme kinetics due to its role as a coenzyme in electron transfer processes.

- Cellular Metabolism : Researchers employ this compound to investigate nucleotide biosynthesis pathways and cellular metabolism, enhancing the understanding of metabolic dysregulation in cancer.

-

Industrial Applications

- Pharmaceutical Production : this compound is used in the synthesis of various pharmaceuticals and serves as a reagent in biochemical studies, contributing to advancements in drug development.

- Research Reagent : Its unique properties make it valuable in biochemical assays aimed at understanding metabolic pathways and enzyme interactions.

Case Studies

- Cytotoxicity in Lung Cancer Cell Lines : A study examined six human lung cancer cell lines treated with tiazofurin. The results demonstrated that sensitive lines accumulated higher levels of this compound compared to resistant lines, correlating with greater inhibition of IMP dehydrogenase and depletion of guanosine nucleotide pools .

- Clinical Application : In patients with chronic granulocytic leukemia treated with tiazofurin, the quantification of this compound levels post-treatment provided insights into patient sensitivity and potential resistance mechanisms .

Mechanism of Action

The mechanism of action of tiazofurin adenine dinucleotide involves its conversion to the active metabolite tiazole-4-carboxamide adenine dinucleotide within cells. This metabolite inhibits inosine monophosphate dehydrogenase, a key enzyme in the de novo synthesis of guanine nucleotides . By inhibiting this enzyme, this compound disrupts nucleotide biosynthesis, leading to the depletion of guanine nucleotides and subsequent inhibition of DNA and RNA synthesis in rapidly proliferating cells .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

NAD Analogs Targeting IMPDH

Benzamide Riboside Dinucleotide (BAD)

- Structure : Replaces thiazole-4-carboxamide in TAD with benzamide.

- Activity : BAD inhibits IMPDH with comparable potency (Ki ~10⁻⁷ M) but exhibits lower metabolic stability than TAD. Resistance mechanisms overlap with TAD, including reduced NMNAT activity .

- Clinical Relevance : Less effective than tiazofurin in phase I/II trials due to rapid degradation .

Selenazofurin Dinucleotide (SAD)

- Structure : Substitutes sulfur in TAD’s thiazole ring with selenium.

- Activity : SAD shows a 3-fold higher IMPDH inhibition (Ki ~6 × 10⁻⁸ M) than TAD, attributed to enhanced electrostatic interactions with the enzyme’s active site .

- Limitations : Higher toxicity in preclinical models limits clinical use .

Ribavirin Monophosphate

- Structure: A triazole carboxamide ribonucleoside, metabolized to a monophosphate (RMP).

- Activity : RMP inhibits IMPDH but with 10-fold lower potency (Ki ~2 × 10⁻⁶ M) than TAD. Unlike TAD, ribavirin also interferes with viral RNA synthesis, broadening its antiviral applications .

Enzyme Specificity and Selectivity

TAD exhibits remarkable specificity for IMPDH over other NAD-dependent enzymes (e.g., lactate dehydrogenase, poly ADP ribose polymerase), which remain resistant even at high TAD concentrations . In contrast, ribavirin’s metabolites non-specifically inhibit multiple dehydrogenases, contributing to off-target effects .

Pharmacokinetic and Metabolic Differences

Intracellular Accumulation and Stability

- TAD : Accumulation correlates with IMPDH inhibition efficacy. Sensitive cells (e.g., leukemic K562) retain 10-fold higher TAD levels than resistant variants due to NMNAT upregulation and phosphodiesterase suppression .

- BAD/SAD : Faster degradation by phosphodiesterases reduces their intracellular half-life compared to TAD .

Activation Pathways

- TAD : Requires NMNAT-1/3 isoforms for activation. Resistance arises from NMNAT downregulation (up to 95% reduction in activity) .

- Ribavirin: Activated by adenosine kinase, independent of NMNAT, making it less prone to resistance via nucleotide metabolism alterations .

Clinical and Preclinical Outcomes

Efficacy in Hematologic Malignancies

- TAD: In phase I/II trials, tiazofurin achieved 40–60% response rates in end-stage acute myeloid leukemia (AML) patients, with TAD levels in mononuclear cells predictive of sensitivity .

- Ribavirin: Limited antitumor efficacy in solid tumors but widely used in viral-associated cancers (e.g., hepatitis C-related hepatocellular carcinoma) .

Resistance Mechanisms

- TAD Resistance : Driven by NMNAT deficiency, phosphodiesterase upregulation, and reduced drug uptake (Vmax reduced by 50% in resistant K562 cells) .

- Cross-Resistance: TAD-resistant cells remain sensitive to non-IMPDH inhibitors (e.g., cytarabine), whereas ribavirin resistance often confers broader antiviral resistance .

Data Tables

Table 1: Biochemical Parameters of IMPDH Inhibitors

Table 2: Clinical Response in Leukemia Trials

| Compound | Response Rate (%) | Median Survival (Months) | Dose-Limiting Toxicity |

|---|---|---|---|

| Tiazofurin (TAD) | 40–60 | 8–12 | Pleuropericarditis, viral-like syndrome |

| Ribavirin | <10 | 6 | Hemolytic anemia, fatigue |

Biological Activity

Tiazofurin adenine dinucleotide (TAD), an analog of nicotinamide adenine dinucleotide (NAD), is derived from the antitumor agent tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). This compound has garnered attention for its significant biological activity, particularly in cancer therapy. The following sections provide a comprehensive overview of TAD's biological activity, including its mechanism of action, metabolic pathways, and relevant research findings.

TAD functions primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, TAD leads to a depletion of intracellular guanosine nucleotides, which are essential for DNA and RNA synthesis in proliferating cells. This mechanism is particularly effective in cancer cells, which often rely on rapid nucleotide synthesis for growth and replication.

Key Points:

- Inhibition of IMPDH : TAD mimics NAD but cannot participate in hydride transfer, selectively inhibiting both isoforms of IMPDH (IMPDH1 and IMPDH2) with equal potency .

- Guanosine Nucleotide Depletion : The inhibition results in reduced levels of guanosine nucleotides, ultimately impairing tumor cell proliferation .

Metabolism and Accumulation

The metabolism of tiazofurin to TAD is crucial for its antitumor activity. Studies have shown that sensitive cancer cell lines accumulate significantly higher concentrations of TAD compared to resistant lines. This accumulation is influenced by the activity of enzymes involved in its synthesis and degradation.

Enzymatic Pathway:

- Conversion to 5'-monophosphate : Tiazofurin is first converted into its 5'-monophosphate form (TRMP).

- Formation of TAD : TRMP is then converted to TAD by NAD pyrophosphorylase, utilizing ATP as a substrate .

Cytotoxicity Studies

A pivotal study examined the cytotoxic effects of tiazofurin across six human lung cancer cell lines. Results indicated that at a concentration of 100 µM, colony survival was less than 1.5% in sensitive lines, while resistant lines showed over 50% survival. The sensitive lines exhibited:

- Higher specific activities of NAD pyrophosphorylase.

- Lower levels of phosphodiesterase, which degrades TAD.

- Greater inhibition of IMPDH and more significant reductions in guanosine nucleotide pools post-treatment .

Table: Comparison of Sensitive vs. Resistant Cell Lines

| Parameter | Sensitive Cell Lines | Resistant Cell Lines |

|---|---|---|

| Colony Survival at 100 µM | <1.5% | >50% |

| TAD Accumulation | Higher | Lower |

| NAD Pyrophosphorylase Activity | Higher | Lower |

| Phosphodiesterase Levels | Lower | Higher |

| IMPDH Inhibition | Greater | Lesser |

Case Studies

- Lung Cancer Treatment : Clinical trials have assessed the efficacy of tiazofurin in patients with lung cancer. The results demonstrated that patients receiving tiazofurin showed improved outcomes correlated with higher levels of TAD accumulation in their tumor cells .

- Combination Therapies : Research has explored the potential benefits of combining tiazofurin with other chemotherapeutic agents to enhance its cytotoxic effects against resistant cancer types. Preliminary findings suggest that such combinations may overcome resistance mechanisms by further depleting nucleotide pools necessary for tumor survival .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which TAD inhibits IMP dehydrogenase (IMPDH), and how can this inhibition be experimentally validated?

TAD, the active metabolite of tiazofurin, acts as a non-competitive inhibitor of IMPDH by mimicking NAD. It binds to the NAD cofactor-binding site, preventing the catalytic conversion of IMP to XMP, thereby depleting guanine nucleotide pools critical for cancer cell proliferation . To validate inhibition:

- Use in vitro enzyme assays with purified IMPDH, varying concentrations of TAD and NAD, and measure initial reaction velocities via spectrophotometric detection of NADH production at 340 nm .

- Quantify guanine nucleotide depletion in cell lines (e.g., HL60 leukemia or P388 lymphoma) using HPLC or LC-MS .

Q. How can researchers quantify intracellular TAD levels in experimental models?

Methodologies include:

- Radiolabeled tiazofurin (³H-TR) exposure followed by extraction of TAD via ion-exchange chromatography and quantification using scintillation counting .

- High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with UV detection, optimized for dinucleotide stability in biological matrices .

Q. What experimental models are most suitable for studying TAD's antitumor effects?

- In vitro: Human lung cancer cell lines (e.g., A549, H460) for cytotoxicity assays (colony survival, MTT) and IMPDH activity profiling .

- Ex vivo: Human whole blood cells treated with TAD (1–5 µM) for 30 minutes, followed by comet assays to assess DNA damage .

- In vivo: Xenograft models (e.g., P388 leukemia) to evaluate TAD’s pharmacokinetics and tumor growth inhibition .

Advanced Research Questions

Q. How does TAD’s structural interaction with IMPDH differ from NAD, and what techniques resolve these differences?

TAD replaces NAD’s nicotinamide moiety with a thiazole-4-carboxamide group, preventing hydride transfer. Structural studies reveal:

- X-ray crystallography of human IMPDH-TAD complexes shows critical interactions with Arg241 and Trp269 in the NAD-binding domain, stabilizing TAD’s thiazole ring .

- Site-directed mutagenesis of IMPDH residues (e.g., Cys319) confirms TAD’s allosteric effects on the mobile "flap" domain, altering enzyme kinetics .

Q. What strategies mitigate TAD’s metabolic instability in resistant tumor models?

Resistance often arises from phosphodiesterase-mediated TAD degradation. Solutions include:

- Synthesis of phosphonate analogues (e.g., β-methylene TAD) resistant to hydrolysis, achieved by coupling adenosine 5′-(α,β-methylene)diphosphate with protected tiazofurin derivatives .

- Co-administration of phosphodiesterase inhibitors (e.g., dipyridamole) to prolong TAD half-life .

Q. How do researchers reconcile contradictory data on TAD’s efficacy across cancer types?

Discrepancies in clinical trials (e.g., hematologic vs. solid tumors) may stem from:

- Variability in NMNAT (nicotinamide mononucleotide adenylyltransferase) activity, required for TAD synthesis. Measure NMNAT activity via enzymatic assays or RNA-seq in tumor biopsies .

- Differential IMPDH isoform expression (IMPDH1 vs. IMPDH2). Use isoform-specific inhibitors (e.g., mycophenolic acid) as controls in comparative studies .

Q. What methodologies assess TAD’s synergistic effects with other antimetabolites?

- Nucleotide pool analysis: Co-treatment with ribavirin and TAD in HL60 cells, followed by LC-MS quantification of GTP/dGTP depletion .

- Flow cytometry: Measure differentiation markers (e.g., FcγRIII) in leukemia cells to evaluate synergy with differentiation-inducing agents .

Q. How is TAD-induced DNA damage characterized mechanistically?

- Comet assay: Treat whole blood cells with TAD (1–5 µM) for 30 minutes, lyse cells, and perform alkaline electrophoresis to quantify DNA strand breaks .

- γH2AX staining: Immunofluorescence to detect double-strand breaks in tumor cell lines, correlating with IMPDH inhibition and replication stress .

Q. Methodological Notes

- Enzyme Kinetics: Use the multiple inhibitor equation to model TAD-ADP interactions in IMPDH assays, adjusting for ionic strength and pH .

- Structural Biology: For crystallography, co-crystallize IMPDH with TAD and IMP to capture the enzyme’s conformational changes .

- Resistance Profiling: CRISPR-Cas9 knockout of NMNAT in cell lines to validate its role in TAD sensitivity .

Properties

CAS No. |

83285-83-0 |

|---|---|

Molecular Formula |

C19H25N7O14P2S |

Molecular Weight |

669.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |

InChI Key |

INQLNSVYIFCUML-QZTLEVGFSA-N |

SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Isomeric SMILES |

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Synonyms |

TCAD thiazole-4-carboxamide adenine dinucleotide tiazofurin adenine dinucleotide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.